Technical Whitepaper: Chemical Properties and Pharmaceutical Applications of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one
Technical Whitepaper: Chemical Properties and Pharmaceutical Applications of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one
Executive Summary
The compound (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one (CAS: 220812-09-9) is a highly functionalized, chiral γ -lactam that has emerged as a critical building block in modern precision nephrology. Specifically, it serves as the core pharmacophore in the synthesis of small-molecule Apolipoprotein L1 (APOL1) inhibitors, such as Inaxaplin (VX-147)[1],[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality in drug design, and the validated synthetic methodologies required for its application in advanced pharmaceutical development.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this chiral building block is essential for predicting its behavior in complex synthetic workflows and biological systems. The rigid pyrrolidin-2-one ring restricts conformational freedom, which is highly advantageous for targeted receptor binding.
Table 1: Core Chemical and Physical Properties
| Property | Value / Description |
| Chemical Name | (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one |
| CAS Registry Number | 220812-09-9 (Free Base) 2446872-13-3 (Hydrochloride Salt)[3] |
| Molecular Formula | C₄H₈N₂O₂ |
| Molecular Weight | 116.12 g/mol |
| Stereochemistry | (3S, 4R) - trans configuration |
| Key Functional Groups | Primary amine, secondary alcohol, γ -lactam (cyclic amide) |
| Physical State | Off-white to white crystalline solid (as HCl salt)[4] |
Structural & Mechanistic Significance in Precision Nephrology
The precise (3S,4R) stereochemistry of this compound is not arbitrary; it is a meticulously selected spatial arrangement designed to interface with the APOL1 protein.
The Causality of Stereochemical Selection
Individuals with two APOL1 risk alleles (G1/G2 variants) are highly susceptible to focal segmental glomerulosclerosis (FSGS) and non-diabetic kidney disease (NDKD) due to APOL1-mediated podocyte toxicity[4],[2]. The APOL1 protein forms pores in the podocyte membrane, leading to cellular swelling and death.
When (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one is incorporated into an inhibitor like Inaxaplin, the rigid γ -lactam ring anchors the molecule. The trans relationship between the 3-amino and 4-hydroxyl groups ensures that the hydroxyl group is perfectly positioned to act as a hydrogen-bond donor, while the lactam carbonyl acts as a hydrogen-bond acceptor within the APOL1 binding pocket. This dual interaction is critical for high-affinity binding and subsequent channel blockade[2].
Caption: Mechanism of APOL1-mediated podocyte toxicity and targeted inhibition via the pyrrolidin-2-one core.
Synthetic Methodology & Experimental Protocols
The integration of this building block into active pharmaceutical ingredients (APIs) requires robust, scalable, and self-validating synthetic protocols. Below is the workflow for generating the active HCl salt and its subsequent amide coupling to form the APOL1 inhibitor Inaxaplin[4],[1].
Caption: Synthetic workflow for Inaxaplin utilizing the (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one intermediate.
Protocol 1: Deprotection to Yield the Hydrochloride Salt
Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group while preserving the integrity of the γ -lactam ring.
Causality & Design: Ethanolic HCl is explicitly chosen over aqueous mineral acids. Aqueous conditions risk hydrolytic ring-opening of the lactam. Furthermore, using ethanol as the solvent allows the resulting hydrochloride salt to precipitate directly out of solution, driving the equilibrium forward (Le Chatelier's principle) and eliminating the need for chromatographic purification[4].
Step-by-Step Procedure:
-
Dissolution: Suspend N-Boc-(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one (28.0 g, 129 mmol) in absolute ethanol (300 mL) in a reaction vessel equipped with a reflux condenser and temperature probe[4].
-
Acidification: Heat the suspension to 50–60 °C. Dropwise, add a 5.0 M solution of HCl in ethanol (75 mL)[4].
-
Reaction: Maintain the internal temperature at 50–60 °C for 2 hours. Self-Validation Check: The initial suspension will briefly clear as the Boc group is cleaved, followed by the precipitation of the dense, white hydrochloride salt.
-
Isolation: Cool the mixture to room temperature (20–25 °C). Collect the solid via vacuum filtration.
-
Purification: Wash the filter cake with cold ethanol (2 × 50 mL) and dry in vacuo to afford the product as a highly pure white solid.
Protocol 2: CDMT-Mediated Amide Coupling (Inaxaplin Synthesis)
Objective: Couple the (3S,4R)-pyrrolidin-2-one core to an indole-propanoic acid derivative without epimerizing the delicate chiral centers.
Causality & Design: Standard carbodiimide coupling agents (like EDC or DCC) can cause racemization at the α -chiral center of the amine. To prevent this, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is used. CDMT reacts with the carboxylic acid to form a highly reactive, yet stereochemically stable, triazinyl ester intermediate. N-methylmorpholine (NMM) is utilized as a mild, non-nucleophilic base to liberate the free amine from its HCl salt in situ[1].
Step-by-Step Procedure:
-
Activation: Charge a flask with the indole-propanoic acid derivative (90.5 g, 283.5 mmol) and (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one HCl (39.9 g, 343.6 mmol) in N,N-dimethylformamide (DMF, 1.65 L)[1]. Stir for 15 minutes.
-
Coupling Reagent Addition: Add CDMT (61.1 g, 348 mmol) in one portion. Cool the reaction mixture to −2 °C using an ice/brine bath[1]. Self-Validation Check: The low temperature controls the exothermic formation of the active ester.
-
Base Addition: Add NMM (131 mL, 1.2 mol) dropwise over 20 minutes, ensuring the internal temperature remains below 5 °C[1].
-
Propagation: Remove the cooling bath and warm the mixture to 30 °C. Stir overnight (approx. 16 hours)[1].
-
Precipitation & Isolation: Quench the reaction by pouring the mixture into 4.5 L of vigorously stirred ice water. The coupled product will precipitate immediately. Filter, wash with water, and dry to yield the final API[1].
Analytical Characterization & Validation
To ensure the structural integrity and stereochemical purity of the synthesized compounds, rigorous analytical validation is required. The optical rotation is particularly critical to confirm that no racemization occurred during the coupling phase.
Table 2: Analytical Data for the Coupled Pyrrolidin-2-one Derivative (Inaxaplin)
| Analytical Method | Observed Data | Validation Significance |
| ¹H NMR (300 MHz, CD₃OD) | δ 7.70-7.58 (m, 2H), 7.29-7.13 (m, 3H), 6.73 (ddd, J=11.1, 9.6, 2.2 Hz, 1H), 4.34 (td, J=7.6, 6.8 Hz, 1H), 4.21 (d, J=7.8 Hz, 1H), 3.56 (dd, J=9.9, 7.6 Hz, 1H), 3.20-3.04 (m, 3H), 2.65-2.53 (m, 2H)[1]. | Confirms the intact indole and pyrrolidinone ring systems. The multiplet at 3.20-3.04 ppm corresponds to the lactam ring protons. |
| LCMS (m/z) | 418.2 [M+H]⁺[1] | Confirms the exact mass of the coupled API product. |
| Optical Rotation | [α]D20.7=−14.01 (c=1.0, MeOH)[1] | Critical: Validates the retention of the (3S,4R) stereochemistry post-coupling. |
References
- Vertex Pharmaceuticals Inc. "US11618746B2 - Inhibitors of APOL1 and methods of using same". Google Patents.
-
Revenue Ireland. "AIS V1 Code List - Revenue (CAS RN 2446872-13-3)". ChemReg / Revenue.ie. Available at: [Link]
-
New Drug Approvals. "INAXAPLIN - Synthesis of APOL1 Inhibitor". New Drug Approvals Database. Available at:[Link]
-
National Institutes of Health (PMC). "Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease". Nature Communications / PMC. Available at:[Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revenue.ie [revenue.ie]
- 4. US11618746B2 - Inhibitors of APOL1 and methods of using same - Google Patents [patents.google.com]
